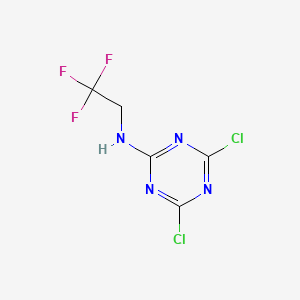
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 2-nitro-propenyl group is attached at the third position
Preparation Methods
The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene typically involves the bromination of 3-(2-nitro-propenyl)-benzene. The reaction conditions often require a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Synthetic Route:
Starting Material: 3-(2-nitro-propenyl)-benzene.
Bromination: The starting material is treated with a brominating agent (e.g., Br2 or NBS) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol), and mild heating.
Reduction: H2 gas, palladium on carbon (Pd/C), and solvents (e.g., ethanol).
Oxidation: KMnO4, acidic or basic conditions, and solvents (e.g., water, acetone).
Major Products:
- Substitution products (e.g., 1-amino-3-(2-nitro-propenyl)-benzene).
- Reduction products (e.g., 1-Bromo-3-(2-amino-propenyl)-benzene).
- Oxidation products (e.g., 1-Bromo-3-(2-nitro-propionaldehyde)-benzene).
Scientific Research Applications
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene depends on the specific application and the target molecule. Generally, the compound may interact with biological molecules through:
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-nitrobenzene: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: The nitro group is positioned differently, affecting the compound’s chemical properties and reactivity.
1-Bromo-3-nitrobenzene:
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-bromo-3-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3 |
InChI Key |
YIYKNVSMWCPXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Dibenzo[b,d]furan-3-yloxy)ethanamine](/img/structure/B8639451.png)






![Methyl 6-[(naphthalen-2-yl)formamido]hexanoate](/img/structure/B8639509.png)


